molecular formula C21H18O4 B11385369 6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11385369
M. Wt: 334.4 g/mol
InChI Key: YWWMMLUTDSZFHD-UHFFFAOYSA-N
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Description

6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromen derivatives These compounds are known for their complex fused ring structures, which contribute to their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of a base, followed by cyclization to form the furochromen ring system. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features enable interactions with various biological targets, making it a candidate for studies on anti-inflammatory, anticancer, and antimicrobial activities .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one
  • 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
  • 3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one

Uniqueness

Compared to similar compounds, 6-ethyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential for functionalization. This structural feature allows for a broader range of chemical modifications and applications in various fields .

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

6-ethyl-3-(4-methoxyphenyl)-5-methylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O4/c1-4-15-12(2)16-9-17-18(13-5-7-14(23-3)8-6-13)11-24-19(17)10-20(16)25-21(15)22/h5-11H,4H2,1-3H3

InChI Key

YWWMMLUTDSZFHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)OC)C

Origin of Product

United States

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